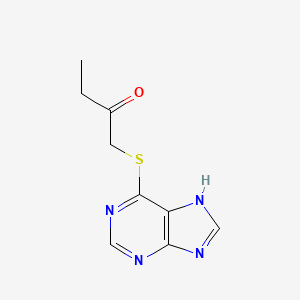

1-((9h-Purin-6-yl)thio)butan-2-one

Description

1-((9H-Purin-6-yl)thio)butan-2-one is a purine derivative featuring a thioether linkage at the purine-6 position, connected to a butan-2-one moiety. However, direct research findings on this specific compound are scarce in the provided evidence, necessitating comparisons with structurally or functionally related purine analogs.

Properties

Molecular Formula |

C9H10N4OS |

|---|---|

Molecular Weight |

222.27 g/mol |

IUPAC Name |

1-(7H-purin-6-ylsulfanyl)butan-2-one |

InChI |

InChI=1S/C9H10N4OS/c1-2-6(14)3-15-9-7-8(11-4-10-7)12-5-13-9/h4-5H,2-3H2,1H3,(H,10,11,12,13) |

InChI Key |

VQCUQZFIFHGVLD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CSC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-((9H-Purin-6-yl)thio)butan-2-one typically involves the reaction of purine derivatives with butanone derivatives under specific conditions. One common method involves the use of thiolation reactions, where a sulfur atom is introduced into the purine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the process .

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the available resources .

Chemical Reactions Analysis

1-((9H-Purin-6-yl)thio)butan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((9H-Purin-6-yl)thio)butan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of 1-((9H-Purin-6-yl)thio)butan-2-one involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes and interfere with metabolic pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The purine core allows diverse functionalization, influencing biological activity and physicochemical properties. Key analogs include:

- N-Benzyl-9-Alkyl-2-Chloro-9H-Purin-6-Amines (): These compounds feature a benzylamine group at the purine-6 position and a chloro substituent at C-2. The synthesis involves reacting 9-alkyl-2,6-dichloro-9H-purines with benzylamine in 1-butanol under reflux, followed by column chromatography purification . In contrast, 1-((9H-Purin-6-yl)thio)butan-2-one replaces the amine with a thioether-linked ketone, likely altering solubility and electronic properties.

- CP-945,598 (Otenabant) (): A cannabinoid receptor antagonist with a piperidine-4-carboxamide group at C-5. Its 8-(2-chlorophenyl) and 9-(4-chlorophenyl) substituents enhance receptor affinity and metabolic stability . The thioether group in the target compound may confer distinct binding kinetics compared to CP-945,598’s carboxamide linkage.

Pharmacological and Metabolic Profiles

- CP-945,598: Exhibits high selectivity for cannabinoid receptors, with metabolites like CE-156,706 (M1) and CE-114,764 (M2) resulting from piperidine ring oxidation and amide hydrolysis .

- N-Benzyl-9-Alkyl-2-Chloro-9H-Purin-6-Amines: Limited metabolic data are provided, but the chloro substituent at C-2 likely reduces reactivity compared to thioether-linked derivatives .

Data Table: Comparative Analysis of Purine Derivatives

Key Research Findings and Gaps

- Reactivity : Thioether groups (as in the target compound) may offer greater stability than chloro or amine substituents under physiological conditions, though direct comparisons are lacking.

- Therapeutic Potential: CP-945,598’s success as an anti-obesity agent underscores the importance of purine-6 modifications for receptor targeting . The ketone moiety in 1-((9H-Purin-6-yl)thio)butan-2-one could enable covalent binding strategies, a feature absent in compared analogs.

Biological Activity

1-((9H-Purin-6-yl)thio)butan-2-one is a purine derivative with the molecular formula C9H10N4OS. Its biological activity has garnered attention for potential therapeutic applications, particularly in oncology and cellular biology. This article reviews the compound's biological effects, mechanisms of action, and comparisons with similar compounds, supported by recent research findings.

The compound is characterized by its unique structure, which includes a purine base linked to a thio group and a butanone moiety. This configuration allows it to interact with various biological targets, particularly enzymes involved in nucleotide metabolism.

Mechanism of Action:

- Enzyme Inhibition: 1-((9H-Purin-6-yl)thio)butan-2-one has been shown to inhibit enzymes critical for DNA synthesis, leading to reduced cell proliferation and apoptosis in cancer cells.

- Cell Cycle Arrest: Research indicates that this compound can induce G2/M phase arrest in cancer cell lines, thereby preventing further division and promoting programmed cell death (apoptosis) .

- Tubulin Polymerization Inhibition: It may also function as a tubulin polymerization inhibitor, affecting microtubule dynamics crucial for mitosis .

Biological Activity Overview

The biological activities of 1-((9H-Purin-6-yl)thio)butan-2-one can be summarized as follows:

Case Studies

Several studies have investigated the efficacy of 1-((9H-Purin-6-yl)thio)butan-2-one against various cancer cell lines:

- Human Myelogenous Leukemia (K562): The compound exhibited significant antiproliferative activity with low micromolar GI50 values.

- Human Neuroblastoma (SH-SY5Y): Selective cytotoxicity was noted, with over 230-fold selectivity compared to normal cell lines.

- Gastric Cancer (AGS): Induced apoptosis was observed along with moderate tubulin polymerization inhibitory activity .

Comparative Analysis

To better understand the unique properties of 1-((9H-Purin-6-yl)thio)butan-2-one, it is useful to compare it with other purine derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-((2-Chloro-9H-purin-6-yl)thio)acetic acid | Contains a chloro group | Altered reactivity and potential therapeutic uses |

| BUTYL 5-((2-HYDROXY-9H-PURIN-6-YL)THIO)PENTANOATE | Longer carbon chain and hydroxyl group | Affects solubility and interaction with targets |

The structural differences lead to variations in their biological activities, highlighting the importance of molecular design in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.